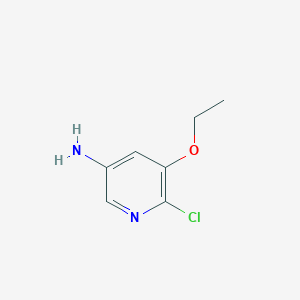

6-Chloro-5-ethoxypyridin-3-amine

Description

Significance of Substituted Pyridines in Heterocyclic Chemistry

Substituted pyridines are a class of compounds of immense importance, forming the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals. bldpharm.comepo.orgsemanticscholar.org Their prevalence is a testament to the versatility of the pyridine (B92270) scaffold, which can be tailored to interact with biological targets with high specificity.

Prominent examples from nature include Vitamin B6 (pyridoxine) and nicotine, which highlight the diverse biological roles of the pyridine nucleus. In the pharmaceutical industry, the pyridine ring is a common feature in many approved drugs, valued for its ability to act as a bioisostere for a phenyl ring while offering improved solubility and metabolic stability. nih.gov The development of novel synthetic methods to create polysubstituted pyridines remains an active area of research, driven by the continuous search for new therapeutic agents and functional materials. semanticscholar.orgnih.gov

Overview of Aminated, Halogenated, and Alkoxy-Substituted Pyridine Systems

The chemical character of 6-Chloro-5-ethoxypyridin-3-amine is defined by the interplay of its three distinct substituents: an amino group, a chlorine atom, and an ethoxy group. Each of these functional groups imparts specific reactivity patterns to the pyridine ring.

Aminated Pyridines: The amino group is a strong electron-donating group that activates the pyridine ring towards electrophilic substitution. However, its primary importance in medicinal chemistry is its function as a hydrogen bond donor and a key site for further molecular elaboration. nih.gov The synthesis of aminopyridines can be achieved through various methods, including the Chichibabin reaction, reduction of nitropyridines, or nucleophilic substitution of halopyridines. semanticscholar.orgnih.gov

Halogenated Pyridines: Halogen substituents, such as chlorine, are electron-withdrawing groups that deactivate the pyridine ring towards electrophilic attack but activate it for nucleophilic aromatic substitution (SNAr). mdpi.com This makes halopyridines exceptionally useful synthetic intermediates, where the halogen can be readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) to build more complex molecules. epo.org

Alkoxy-Substituted Pyridines: Alkoxy groups, like the ethoxy group, are electron-donating through resonance but moderately electron-withdrawing through induction. Their net effect can influence the electron density of the ring and provide steric hindrance. They can also serve as key intermediates; for instance, methoxypyridines can undergo amination reactions.

The combination of these groups on a single pyridine ring, as seen in this compound, creates a molecule with a unique reactivity profile, primed for specific synthetic applications where each group can play a distinct role.

Table 1: Influence of Substituents on Pyridine Reactivity

| Substituent Type | Electronic Effect | Influence on Reactivity | Common Synthetic Role |

|---|---|---|---|

| Amino (-NH₂) | Electron-donating | Activates ring to electrophilic substitution | Hydrogen bonding, site for further derivatization |

| Halogen (-Cl) | Electron-withdrawing | Activates ring to nucleophilic substitution | Leaving group for SNAr reactions |

| Alkoxy (-OR) | Electron-donating (resonance), Electron-withdrawing (induction) | Modulates ring electronics and sterics | Can be a target for nucleophilic displacement (e.g., amination) |

Structural Features and Positional Isomerism Relevant to this compound

The specific arrangement of substituents on the pyridine ring is critical to the molecule's identity and function. In this compound, the substituents are located at positions 3, 5, and 6. According to IUPAC nomenclature, the nitrogen atom is assigned position 1. beilstein-journals.org

6-Chloro: The chlorine atom is at a position ortho to the ring nitrogen. Its strong inductive electron-withdrawing effect is most pronounced at this position, significantly influencing the basicity of the ring nitrogen.

3-Amino: The amino group is at a position meta to the nitrogen. This placement allows it to strongly influence the electronic character of the C2, C4, and C6 positions through resonance.

5-Ethoxy: The ethoxy group is also at a meta position relative to the nitrogen and para to the C2 position.

This specific substitution pattern is just one of many possible positional isomers. A change in the position of any of these groups would result in a different molecule with distinct physical and chemical properties. For instance, moving the amino group to the 2- or 4-position would significantly increase its activating effect on the ring. Similarly, the placement of the chlorine atom dictates which positions are most susceptible to nucleophilic attack. The unique arrangement in this compound is therefore not arbitrary but is designed for a specific purpose in multi-step syntheses.

Research Scope and Contemporary Relevance of this compound Studies

While dedicated research articles focusing solely on the properties of this compound are not prominent, its significance is evident from its classification as a "research use only" chemical building block and its appearance in the patent literature for heterocyclic compounds. bldpharm.comgoogle.com Its primary relevance lies in its role as a valuable synthetic intermediate for the construction of more complex, high-value molecules, particularly in the field of medicinal chemistry.

The trifunctional nature of the molecule makes it an ideal starting material. For example, the 3-amino group can be acylated or used in coupling reactions, while the 6-chloro position serves as a handle for introducing other fragments via nucleophilic substitution. This structural motif is characteristic of scaffolds used in the development of kinase inhibitors for cancer therapy. mdpi.comnih.gov Many modern kinase inhibitors, such as Crizotinib, are complex aminopyridine derivatives that target specific proteins involved in cell proliferation. nih.gov The synthesis of these drugs relies on the availability of precisely substituted heterocyclic intermediates like this compound, which allow for the systematic and controlled assembly of the final active pharmaceutical ingredient. Therefore, the contemporary relevance of this compound is defined by its utility in facilitating the synthesis of potential next-generation therapeutics.

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1352882-51-9 bldpharm.com |

| Molecular Formula | C₇H₉ClN₂O bldpharm.com |

| Molecular Weight | 172.61 g/mol bldpharm.com |

| SMILES Code | NC1=CC(OCC)=C(Cl)N=C1 bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

6-chloro-5-ethoxypyridin-3-amine |

InChI |

InChI=1S/C7H9ClN2O/c1-2-11-6-3-5(9)4-10-7(6)8/h3-4H,2,9H2,1H3 |

InChI Key |

XGPROYITKYETOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC(=C1)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Chloro 5 Ethoxypyridin 3 Amine

Retrosynthetic Analysis of 6-Chloro-5-ethoxypyridin-3-amine

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnections involve the carbon-nitrogen, carbon-chlorine, and carbon-oxygen bonds.

The most straightforward disconnection is at the C-N bond of the amine group. This leads back to a 3-halopyridine precursor, such as 3-bromo or 3-chloro-5-ethoxypyridine, and an ammonia (B1221849) equivalent. This approach relies on nucleophilic aromatic substitution (SNAr) to introduce the amino group.

Alternatively, a disconnection of the C-Cl bond suggests a precursor like 5-ethoxy-pyridin-3-amine, which would then undergo regioselective chlorination. Similarly, disconnection of the C-O bond of the ethoxy group points to a 5-hydroxypyridine derivative that could be etherified.

A more complex retrosynthesis would involve constructing the pyridine (B92270) ring itself from acyclic precursors. However, for a polysubstituted pyridine like this, functionalization of a pre-existing pyridine ring is generally a more common and efficient strategy.

Table 1: Key Disconnections in the Retrosynthesis of this compound

| Disconnection | Precursors | Key Transformation |

| C-N (Amine) | 3-Halo-5-ethoxypyridine + Ammonia source | Nucleophilic Aromatic Substitution (SNAr) |

| C-Cl (Chlorine) | 5-Ethoxy-pyridin-3-amine | Electrophilic Chlorination |

| C-O (Ethoxy) | 6-Chloro-5-hydroxypyridin-3-amine | Williamson Ether Synthesis |

Classical and Modern Approaches for Pyridine Functionalization

The synthesis of this compound hinges on the precise and controlled functionalization of the pyridine scaffold. This involves the regioselective introduction of the chlorine, ethoxy, and amino groups.

Regioselective Introduction of Chlorine and Ethoxy Moieties

The positioning of substituents on a pyridine ring is directed by the electronic properties of the ring nitrogen and any existing substituents. The nitrogen atom is electron-withdrawing, making the pyridine ring electron-deficient, particularly at the 2, 4, and 6 positions.

Chlorination: Direct chlorination of a pyridine ring can be challenging due to the ring's deactivation. However, the presence of an activating group, such as an amino or ethoxy group, can facilitate electrophilic chlorination. For instance, chlorination of a 5-ethoxypyridin-3-amine precursor would likely direct the chlorine to the C6 position due to the directing effects of the existing substituents. Reagents like N-chlorosuccinimide (NCS) are commonly used for such transformations.

Ethoxylation: The introduction of an ethoxy group can be achieved through nucleophilic aromatic substitution on a suitably activated pyridine ring. For example, a dichloropyridine precursor could undergo regioselective substitution with sodium ethoxide. The position of substitution would depend on the relative activation of the chloro-substituents by the pyridine nitrogen and other groups. Alternatively, a pyridone precursor can be converted to the corresponding ethoxy derivative via O-alkylation. A study on the difunctionalization of 3-chloro-2-ethoxypyridine (B70323) has been reported, highlighting methods for creating substituted pyridines. researchgate.netnih.gov

Amination Reactions on Pyridine Scaffolds

Introducing an amino group onto a pyridine ring can be accomplished through various methods, including direct amination and nucleophilic substitution.

Direct C-H amination of pyridines is an atom-economical approach that avoids the pre-functionalization required for substitution reactions. beilstein-journals.org While challenging, methods have been developed for the direct amination of pyridines. nih.gov For instance, the Chichibabin reaction, which uses sodium amide to directly aminate pyridines, typically occurs at the 2- or 6-position. youtube.comyoutube.com However, for a substrate like 6-chloro-5-ethoxypyridine, this may not be a suitable method for introducing the amine at the 3-position. More modern approaches might involve transition-metal-catalyzed C-H amination, offering alternative regioselectivities. researchgate.net Some studies have shown that direct amination is possible when acceptor groups are present in the molecule. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing amines onto electron-deficient aromatic rings like pyridine. youtube.comyoutube.comwikipedia.org The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com For substitution at the 3- or 5-position, the presence of other electron-withdrawing groups is often necessary.

In the context of synthesizing this compound, a plausible route would involve the amination of a precursor such as 3-bromo-6-chloro-5-ethoxypyridine or a related halo-substituted pyridine. The reaction would typically involve heating the halopyridine with an ammonia source, such as aqueous or gaseous ammonia, or a protected amine followed by deprotection. The use of a catalyst, such as a copper or palladium complex, can facilitate these reactions, allowing for milder conditions and broader substrate scope. For instance, the amination of chloropyridines can be promoted by dimethyl sulfoxide (B87167) (DMSO) or catalyzed by certain phenols. acs.org Flow reactors have also been employed for the uncatalyzed amination of 2-chloropyridines, offering high temperatures and short reaction times. thieme-connect.com Microwave-assisted amination of 2-chloropyridine (B119429) derivatives has also been reported as a rapid and high-yielding method. tandfonline.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. rsc.org This can be achieved through several strategies. biosynce.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization methods, for example, are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. nih.gov The use of ionic liquids as catalysts in multicomponent reactions for pyridine synthesis is also a green approach. scilit.com Some amination reactions of chloropyrimidines have been successfully carried out in water. nih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. nih.govacs.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. biosynce.com Transition-metal and iron-catalyzed reactions are examples of this principle in pyridine synthesis. rsc.org

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Utilizing C-H amination to avoid pre-functionalization and byproduct formation. |

| Safer Solvents | Employing water or ethanol as reaction media for amination or other steps. |

| Energy Efficiency | Using microwave irradiation to accelerate reaction rates and reduce energy input. |

| Catalysis | Implementing transition-metal or organocatalysts for amination and cross-coupling reactions to reduce waste. |

Automation and Scalability in the Synthesis of Pyridine Derivatives

The principles of automation and scalability are paramount in modern synthetic chemistry, aiming to improve efficiency, reproducibility, and safety, particularly in the production of valuable pyridine derivatives.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyridines, offering significant advantages over traditional batch processing. beilstein-journals.org Flow reactors provide superior heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org This enhanced control often leads to higher yields, improved selectivity, and reduced formation of byproducts. For instance, the Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor, allowing for a one-step preparation of trisubstituted pyridines without the need to isolate intermediates. beilstein-journals.org The scalability of such processes has been demonstrated, with the potential for gram-scale production of complex pyridine scaffolds. nih.gov

Microwave-assisted synthesis is another key technology that has been effectively applied to the preparation of pyridine derivatives. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields compared to conventional heating methods. researchgate.net The combination of microwave technology with flow chemistry presents a particularly attractive platform for the automated and scalable synthesis of pyridines. beilstein-journals.orgresearchgate.net This integrated approach allows for rapid reaction optimization and efficient production of libraries of pyridine compounds for screening purposes.

The Hantzsch dihydropyridine (B1217469) synthesis, a classic method for preparing pyridine derivatives, has also been adapted to flow and microwave-assisted conditions, demonstrating the broad applicability of these technologies. benthamscience.com The use of solid-supported catalysts and reagents in flow systems further enhances the ease of purification and the potential for automation, as the catalyst can be easily separated from the product stream and potentially reused.

The development of automated synthesis platforms, often integrating flow reactors, online purification, and real-time analysis, is a significant step towards the on-demand synthesis of pyridine derivatives. These systems can be programmed to synthesize a range of analogues by systematically varying the starting materials and reaction conditions, thereby accelerating the drug discovery and development process. The modular nature of these automated systems also allows for the synthesis of increasingly complex and diverse pyridine-based molecules. nih.gov

| Technology | Advantages for Pyridine Synthesis | Key Research Findings |

| Continuous Flow Chemistry | Enhanced heat and mass transfer, precise control of reaction parameters, improved safety, scalability. beilstein-journals.orgnih.gov | Successful application in Bohlmann–Rahtz and Hantzsch pyridine syntheses; demonstrated gram-scale synthesis of complex tetrahydronaphthyridines. beilstein-journals.orgnih.gov |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields and purities. researchgate.net | One-pot Bohlmann–Rahtz synthesis of pyridines with superior yields compared to conventional heating. researchgate.net |

| Automation Platforms | High-throughput synthesis, rapid reaction optimization, on-demand production of compound libraries. nih.gov | Modular and automated flow synthesis of spirocyclic tetrahydronaphthyridines has been developed. nih.gov |

Mechanistic Investigations of 6 Chloro 5 Ethoxypyridin 3 Amine Reactivity

Understanding Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity in the reactions of 6-Chloro-5-ethoxypyridin-3-amine is a critical aspect, particularly in nucleophilic substitution. The position of nucleophilic attack is governed by a combination of electronic and steric factors.

In a direct SN(AE) reaction, the nucleophile will attack the carbon bearing the chlorine atom (C-6). However, the directing effects of the other substituents come into play. The 3-amino and 5-ethoxy groups are electron-donating, which generally deactivates the ring towards nucleophilic attack. However, the powerful activating effect of the ring nitrogen at the ortho and para positions usually dominates.

A relevant analogy can be drawn from the reactivity of 2,6-dichloro-3-nitropyridine. echemi.comstackexchange.com In this molecule, the nitro group is strongly electron-withdrawing. It has been observed that nucleophilic substitution occurs preferentially at the C-2 position (ortho to the nitro group) rather than the C-6 position (para to the nitro group). echemi.comstackexchange.com This is attributed to the strong inductive electron withdrawal by the nitro group, making the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack, representing kinetic control. echemi.comstackexchange.com In this compound, the 3-amino group is ortho to the C-2 position and para to the C-6 position, while the 5-ethoxy group is meta to the C-2 position and ortho to the C-6 position. The interplay of their electronic effects will determine the relative reactivity of the C-6 position.

If a pyridyne intermediate were to form, the regioselectivity of the subsequent nucleophilic addition would be dictated by the polarization of the pyridyne bond by the amino and ethoxy substituents.

Stereoselectivity is generally not a factor in the nucleophilic aromatic substitution reactions of this compound, as the molecule is achiral and the SN(AE) and hetaryne mechanisms proceed through planar intermediates. Stereoselectivity would only become relevant if a chiral nucleophile is used, leading to the formation of diastereomeric products, or if subsequent reactions create a chiral center.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies are essential for a complete understanding of reaction mechanisms. For nucleophilic aromatic substitution reactions, kinetic studies can help to determine the rate-determining step. In the SN(AE) mechanism, the initial addition of the nucleophile to form the Meisenheimer complex is typically the rate-determining step. stackexchange.com

The rate of the reaction is influenced by the nature of the leaving group, the nucleophile, and the substituents on the pyridine (B92270) ring. For halopyridines, the leaving group ability in SN(AE) reactions often follows the order F > Cl ≈ Br > I, which is counterintuitive based on bond strengths. nih.gov This "element effect" is because the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, which is the slow step. nih.gov

Table 2: Illustrative Kinetic Parameters for SNAr Reactions of 2-Substituted N-methylpyridinium Ions with Piperidine in Methanol nih.gov

| 2-Substituent | k (10-4 M-1s-1) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| Cyano | 2400 | 11.2 | -21.1 |

| Fluoro | 26.2 | 14.2 | -20.9 |

| Chloro | 25.1 | 14.3 | -20.0 |

| Bromo | 24.5 | 14.5 | -20.0 |

| Iodo | 24.0 | 14.6 | -20.0 |

This data is for a different, though related, class of pyridine compounds and serves to illustrate the types of parameters obtained from kinetic studies.

Solvent Effects on Reaction Rates and Selectivity

Detailed mechanistic studies focusing specifically on the solvent effects on the reaction rates and selectivity of this compound are not extensively available in the public domain. The influence of the solvent is a critical parameter in chemical reactions, affecting reactant solubility, transition state stabilization, and reaction pathways. For substituted pyridines like this compound, the choice of solvent can be expected to play a significant role in various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

In the absence of specific data for this compound, the following discussion is based on general principles and data from analogous systems, which may provide insights into the expected behavior of this compound in different solvent environments.

The polarity, proticity, and coordinating ability of a solvent can influence the reaction rates. For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often accelerate the reaction rate by solvating the cation of the nucleophile, thereby increasing its reactivity. In contrast, protic solvents like water or alcohols can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.

The selectivity of a reaction can also be highly dependent on the solvent. In reactions where multiple products can be formed, the solvent can preferentially stabilize the transition state leading to one product over another. For example, the regioselectivity of a reaction on the pyridine ring could be influenced by the solvent's ability to coordinate with the nitrogen atom or other functional groups.

To illustrate the potential impact of solvents on similar reactions, a hypothetical data table based on common observations in organic synthesis is presented below. This table is for illustrative purposes only and does not represent experimental data for this compound.

Hypothetical Influence of Solvents on a Nucleophilic Substitution Reaction

| Solvent | Dielectric Constant (ε) | Reaction Rate (Relative) | Selectivity (Product A:B) |

| Toluene | 2.4 | 1.0 | 80:20 |

| Tetrahydrofuran (THF) | 7.6 | 5.0 | 70:30 |

| Acetonitrile | 37.5 | 25.0 | 60:40 |

| Dimethylformamide (DMF) | 36.7 | 50.0 | 55:45 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 100.0 | 50:50 |

Further empirical research is necessary to fully elucidate the specific solvent effects on the reaction rates and selectivity of this compound and to construct accurate data tables based on experimental findings.

Structure Reactivity and Structure Function Relationship Theoretical Aspects

Computational Analysis of Electronic Effects and Charge Distribution within 6-Chloro-5-ethoxypyridin-3-amine

The electronic character of the pyridine (B92270) ring in this compound is significantly modulated by the cumulative effects of its three substituents: a chloro group at the 6-position, an ethoxy group at the 5-position, and an amine group at the 3-position. The interplay of inductive and resonance effects of these groups dictates the electron density distribution across the aromatic ring, which is fundamental to understanding its reactivity.

The substituents on the pyridine ring exert both inductive and resonance (or mesomeric) effects, which can either donate or withdraw electron density from the ring. The net effect is a combination of these two phenomena.

Amine Group (at C3): Similar to the ethoxy group, the nitrogen atom of the amine group is electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pair on the nitrogen atom is available for delocalization into the pyridine ring, leading to a potent electron-donating resonance effect (+R). researchgate.net The amine group is a strong activating group due to this dominant resonance donation.

The combination of these effects results in a complex electronic landscape for this compound. The strong electron-donating resonance effects of the amine and ethoxy groups increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to them. The chloro group, while also having a resonance-donating effect, primarily acts to withdraw electron density through induction.

Table 1: Summary of Electronic Effects of Substituents

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Amine | 3 | -I (withdrawing) | +R (donating) | Strongly Donating |

| Ethoxy | 5 | -I (withdrawing) | +R (donating) | Donating |

| Chloro | 6 | -I (withdrawing) | +R (donating) | Withdrawing |

The electronic perturbations caused by the substituents have a profound impact on the reactivity and regioselectivity of this compound in various chemical reactions, most notably electrophilic and nucleophilic aromatic substitutions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the ring nitrogen atom. researchgate.netscispace.com However, the strong electron-donating amine and ethoxy groups activate the ring towards EAS. The directing influence of these substituents will guide incoming electrophiles to specific positions. The amine group at C3 strongly directs ortho (C2 and C4) and para (C5). The ethoxy group at C5 directs ortho (C4 and C6). The chloro group at C6 is a deactivator but also directs ortho and para (C5). The synergistic directing effects of the powerful activating amine and ethoxy groups would most likely direct an incoming electrophile to the C4 position, which is ortho to both. The C2 position is also activated by the amine group but is sterically hindered by the adjacent chloro group at C6 and the ring nitrogen.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is inherently more susceptible to nucleophilic attack than benzene, particularly at the 2-, 4-, and 6-positions, due to the electron-withdrawing character of the ring nitrogen. researchgate.net The presence of the electron-withdrawing chloro group at the 6-position further activates this position for nucleophilic attack. Therefore, it is anticipated that nucleophilic substitution reactions would preferentially occur at the C6 position, leading to the displacement of the chloride ion.

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional structure and flexibility of this compound, particularly the conformation of the ethoxy group, play a significant role in its ability to interact with other molecules, such as biological receptors.

Theoretical Approaches to Structure-Activity Relationship (SAR)

Theoretical methods are invaluable in establishing a relationship between the chemical structure of a molecule and its biological activity, guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. sciepub.com For a series of analogs of this compound, a QSAR model could be developed to predict their activity, for instance, as kinase inhibitors. mdpi.com

This process involves calculating a variety of molecular descriptors for each compound, which can be categorized as:

Electronic Descriptors: These quantify the electronic properties, such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These relate to the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure and connectivity.

By using statistical methods like multiple linear regression or partial least squares, a QSAR equation is generated that relates a combination of these descriptors to the observed biological activity (e.g., IC50 values). nih.gov This model can then be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Example Descriptors | Information Provided |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity, polarity, and sites of interaction |

| Steric | Molecular Weight, Molar Refractivity | Size and bulkiness of the molecule |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Membrane permeability and solubility |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular branching and shape |

Computational quantum mechanics, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the reactivity and stability of molecules like this compound. scispace.commdpi.com These calculations can provide a detailed picture of the molecule's electronic structure and energy.

Reactivity Prediction: DFT calculations can be used to determine several key reactivity indices. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial; a small HOMO-LUMO gap often suggests higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting the sites of interaction with other chemical species. mdpi.com

Stability Prediction: The thermodynamic stability of this compound and its potential reaction intermediates or products can be assessed by calculating their total electronic energies. researchgate.net This allows for the prediction of reaction pathways and the relative stability of different isomers or conformers. For instance, the stability of intermediates in a proposed reaction mechanism can be calculated to determine the most likely pathway. researchgate.net

By leveraging these computational methods, a deeper understanding of the intrinsic properties of this compound can be achieved, providing a solid theoretical foundation for its synthesis, derivatization, and potential applications.

No Publicly Available Research on Molecular Modeling of this compound in Binding Pockets

Despite a thorough search of available scientific literature and databases, no specific research findings on the molecular modeling of chemical interactions for the compound this compound within protein binding pockets have been identified.

Extensive queries were performed to locate studies involving docking simulations, structure-activity relationship analyses, or other computational chemistry investigations focused on this particular molecule. The searches encompassed a variety of terms, including "molecular modeling of this compound," "this compound docking studies," and "computational analysis of this compound interactions."

The search results did yield general information on the physicochemical properties of this compound. Additionally, numerous studies were found that detail the use of molecular modeling and docking for other structurally related chloro-substituted heterocyclic compounds in the context of drug discovery. These studies highlight the utility of computational methods in predicting binding affinities and identifying key interactions with various biological targets. However, none of these publications specifically report on the application of such techniques to this compound.

Consequently, it is not possible to provide detailed research findings, data tables on binding energies, or descriptions of interactions with specific amino acid residues for this compound as requested in the article outline. The absence of such information in the public domain prevents a scientifically accurate and evidence-based discussion on the theoretical aspects of its structure-reactivity and structure-function relationships derived from molecular modeling.

It is important to note that this does not necessarily mean that such research has not been conducted. The information may be part of proprietary, unpublished, or ongoing research that is not yet publicly accessible.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. For 6-Chloro-5-ethoxypyridin-3-amine, DFT calculations are instrumental in elucidating its fundamental electronic properties and predicting its behavior in chemical reactions.

By solving the Kohn-Sham equations, DFT can determine the molecule's ground-state electron density, from which numerous properties are derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability mdpi.com. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed across the π-system, influenced by the electron-withdrawing chlorine atom ijcce.ac.ir.

DFT is also used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the pyridine (B92270) nitrogen and the oxygen of the ethoxy group, indicating sites susceptible to electrophilic attack or hydrogen bonding ijcce.ac.ir. The amino group's nitrogen would also contribute to the electronic profile nih.gov.

Furthermore, DFT is employed to calculate the energetics of reaction pathways. This involves locating transition states and calculating activation energies, providing predictions about reaction kinetics and mechanisms wuxibiology.com. For instance, DFT can model the energy barriers for electrophilic aromatic substitution at different positions on the pyridine ring, helping to predict reaction outcomes.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) for a substituted aminopyridine like this compound.

| Property | Illustrative Value | Significance |

| Energy of HOMO | -6.1 eV | Indicates electron-donating ability; related to ionization potential. |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Correlates with chemical stability and reactivity mdpi.com. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule. |

Molecular Dynamics (MD) Simulations to Explore Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, providing insights into their flexibility and interactions with their environment mdpi.com. For this compound, MD simulations can reveal its conformational preferences and the nature of its intermolecular interactions in different media.

The ethoxy group attached to the pyridine ring is not rigid and possesses rotational freedom around the C-O bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them. This conformational landscape influences how the molecule packs in a crystal lattice and how it presents itself to a binding partner, such as a protein active site.

MD simulations are also crucial for studying intermolecular interactions epa.govnih.gov. In an aqueous solution, simulations can model the dynamic formation and breaking of hydrogen bonds between the molecule's hydrogen bond acceptors (pyridine nitrogen, ethoxy oxygen) and donors (amino group) and the surrounding water molecules mdpi.com. When studying the compound's potential as a ligand for a biological target, MD simulations can model its binding process, stability within the binding pocket, and the specific interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts) that stabilize the ligand-receptor complex nih.gov.

Prediction of Physicochemical Parameters Relevant to Chemical Behavior (e.g., pKa, bond dissociation energies)

Computational methods are frequently used to predict key physicochemical parameters that govern a molecule's behavior in various chemical and biological environments.

pKa Prediction: The basicity of the pyridine nitrogen and the amino group in this compound is a critical property. The pKa value, which quantifies this basicity, can be predicted using quantum chemical calculations combined with continuum solvation models acs.orgpeerj.com. These methods typically involve calculating the Gibbs free energy change for the protonation reaction in a simulated solvent environment researchgate.net. The accuracy of these predictions allows for an understanding of the compound's ionization state at a given pH, which is vital for its solubility, membrane permeability, and receptor interactions. For substituted pyridines, pKa values are heavily influenced by the electronic effects of the substituents mdpi.com.

Bond Dissociation Energies (BDEs): DFT calculations can accurately predict the energy required to break a specific chemical bond homolytically. A key parameter for this compound is the BDE of the C-Cl bond on the pyridine ring. This value provides insight into the bond's stability and the feasibility of reactions involving its cleavage, such as in palladium-catalyzed cross-coupling reactions nih.govrsc.org. Benchmark studies on chlorinated aromatic compounds have shown that certain DFT functionals provide reliable BDE predictions mongoliajol.info.

Table 2: Illustrative Predicted Physicochemical Parameters This table shows representative values for key parameters that can be computationally predicted.

| Parameter | Illustrative Predicted Value | Method of Prediction | Relevance |

| pKa (pyridinium ion) | 4.5 | DFT with continuum solvation model (e.g., CPCM/SMD) | Determines the protonation state in aqueous solution researchgate.net. |

| C-Cl Bond Dissociation Energy | 85 kcal/mol | DFT calculations (e.g., ωB97X-D) | Indicates the stability of the C-Cl bond and potential for cleavage in synthetic reactions nih.gov. |

Cheminformatics and Virtual Screening Methodologies for Exploring Chemical Space and Identifying Potential Synthetic Targets

The structure of this compound can serve as a starting point for cheminformatics and virtual screening efforts, particularly in the context of drug discovery. These computational techniques are used to search vast chemical libraries for molecules with desired properties or biological activities nih.gov.

In a ligand-based virtual screening campaign, the 2D or 3D structure of this compound can be used as a query to search for structurally similar compounds in large databases researchgate.net. This approach is based on the principle that structurally similar molecules are likely to have similar biological activities.

Alternatively, in structure-based virtual screening, if a biological target (e.g., a protein kinase) is known, the compound can be docked into the active site computationally. The resulting binding mode and score provide a hypothesis for its mechanism of action. This information can then be used to screen libraries containing millions of compounds to identify other molecules that are predicted to bind to the same site with high affinity ijfmr.comijfmr.com. This process can rapidly identify a diverse set of potential hits for further experimental testing, expanding the chemical space around the initial scaffold nih.gov.

Development of Predictive Models for Regioselectivity and Product Outcomes in Chemical Transformations

Predicting the outcome of chemical reactions, particularly the regioselectivity, is a significant challenge in synthetic chemistry. Computational models can be developed to address this. For a polysubstituted heterocycle like this compound, predicting the site of further substitution is crucial for planning synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the chemical structure of a series of compounds with a particular activity or property chemrevlett.comchemrevlett.comnih.gov. While often used for biological activity, QSAR principles can be adapted to predict reactivity.

More direct predictions can be made using quantum mechanics. For electrophilic aromatic substitution, the regioselectivity is governed by the electronic properties of the substituted pyridine ring. By calculating reactivity indices, such as Fukui functions or simply the energies of Wheland intermediates (sigma complexes) for attack at each available position, DFT can predict the most favorable site of reaction chemrxiv.orgnih.gov. Machine learning models are also being developed and trained on large datasets of known reactions to predict regioselectivity with high accuracy, often using computationally derived electronic features as inputs nih.govrsc.org. For this compound, such models would weigh the activating, ortho-para directing effects of the amino and ethoxy groups against the deactivating, meta-directing effect of the chloro group to predict the most probable outcome of a given reaction.

Q & A

Basic: What are the most effective synthetic routes for 6-Chloro-5-ethoxypyridin-3-amine?

Answer:

Key methods include:

- Iron-mediated reduction : Reduction of nitro precursors using iron powder in acetic acid/water yields 97% under reflux (80–100°C, 2–4 hours) .

- Chlorination with POCl₃ : Substitution of hydroxyl or amine groups with phosphorus oxychloride under reflux (e.g., 110°C, 4–6 hours) .

- Ethoxy group introduction : Ethoxylation via nucleophilic substitution (e.g., using NaOEt in ethanol, 60–80°C) on chloro-pyridine intermediates .

Critical considerations : Optimize solvent polarity (e.g., aqueous acetic acid for iron reduction) and stoichiometric ratios (e.g., 1:3 substrate:POCl₃) to minimize byproducts .

Advanced: How can substitution reactions at the chloro position be optimized for functionalization?

Answer:

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is effective:

- Catalyst system : Use Pd(OAc)₂/XPhos (2–5 mol%) with NaOt-Bu as a base in dioxane (100–120°C, 12–24 hours) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions; inert atmospheres (N₂/Ar) improve catalyst stability .

- Monitoring : Track progress via LC-MS or ¹H NMR to identify intermediates (e.g., amine adducts) and adjust reaction time .

Basic: What analytical techniques are critical for characterizing purity and structure?

Answer:

- ¹H/¹³C NMR : Confirm ethoxy (-OCH₂CH₃) and amine (-NH₂) groups via δ 1.3–1.5 ppm (triplet, -CH₃) and δ 5.2–5.5 ppm (broad, -NH₂) .

- HPLC-MS : Quantify purity (>95%) and detect chlorinated byproducts (e.g., dichloro derivatives) using C18 columns (ACN/water mobile phase) .

- Elemental analysis : Validate molecular formula (C₇H₉ClN₂O) with <0.3% deviation .

Advanced: How do electronic effects influence regioselectivity in electrophilic substitution?

Answer:

The ethoxy group (-OCH₂CH₃) acts as an electron-donating para-director, while the chloro group (-Cl) is meta-directing and weakly deactivating:

- Competitive directing : In nitration, the ethoxy group dominates, favoring substitution at the para position relative to the amine .

- Steric effects : Bulky substituents (e.g., triazoles) at C6 reduce reactivity at C2/C4 positions .

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution and predict reaction sites .

Basic: What factors affect the compound’s stability under storage?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photooxidation of the ethoxy group .

- Moisture : Anhydrous conditions (desiccants) prevent hydrolysis of the chloro group to hydroxyl derivatives .

- pH : Neutral buffers (pH 6–8) avoid amine protonation or dechlorination .

Advanced: How can computational modeling predict bioactivity or reaction pathways?

Answer:

- Molecular docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using the amine group as a hydrogen-bond donor .

- Reaction pathway simulation : Use ChemDraw® or Schrödinger Suite to model SNAr mechanisms and transition states .

- ADMET prediction : SwissADME evaluates logP (∼2.1) and BBB permeability, indicating moderate bioavailability .

Basic: What are common byproducts in synthesis, and how are they mitigated?

Answer:

- Dichlorinated derivatives : Formed via over-chlorination; controlled POCl₃ stoichiometry (1.2–1.5 equiv) reduces this .

- Ethoxylation byproducts : Use excess NaOEt (2.5 equiv) to minimize partial substitution .

- Iron residues : Filter through Celite® and wash with EDTA solution to chelate residual metal ions .

Advanced: What strategies resolve contradictory data in regioselective functionalization?

Answer:

- Isotopic labeling : Use ¹⁵N-labeled amines to track substitution pathways via 2D NMR .

- Kinetic vs. thermodynamic control : Vary temperature (e.g., 25°C vs. 80°C) to isolate intermediates .

- Cross-validation : Compare HPLC retention times with synthesized standards to confirm product identity .

Basic: How is the compound utilized as a building block in medicinal chemistry?

Answer:

- Core structure : The pyridine-amine scaffold is modified for kinase inhibitors (e.g., JAK2) or antimicrobial agents .

- Functionalization : Introduce sulfonamides or triazoles at C6 via CuAAC click chemistry .

- SAR studies : Vary the ethoxy group to isopropoxy or methoxy to optimize potency and solubility .

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.